4-Bromo-3-ethoxyaniline hydrochloride

Description

Significance of Substituted Anilines in Organic Synthesis

Substituted anilines are a class of organic compounds derived from aniline (B41778) that serve as pivotal starting materials and intermediates in a wide array of chemical syntheses. wisdomlib.org Their importance stems from the reactive amino group attached to the aromatic ring, which can be readily modified or used to direct subsequent reactions. The nature and position of the substituents on the aniline ring profoundly influence the compound's chemical properties and reactivity, allowing for fine-tuned applications.

These compounds are foundational in the production of pharmaceuticals, agrochemicals, and dyes. wisdomlib.orgketonepharma.com For example, they are precursors for synthesizing N-phenyl nicotinamide, cinnoline (B1195905) derivatives, and benzothiazole (B30560) derivatives. wisdomlib.org The amino group is an activating, ortho-para directing group in electrophilic aromatic substitution reactions, facilitating the introduction of other functional groups onto the aromatic ring. byjus.com However, the high reactivity of the amino group sometimes necessitates the use of a protecting group, such as an acetyl group, to prevent side reactions and control regioselectivity during synthetic steps like halogenation. researchgate.net Modern synthetic strategies continue to be developed for creating substituted anilines, including methods starting from cyclohexanones, which allows for the introduction of substituents before the aromatization step, offering an alternative to classical electrophilic substitution. bohrium.comacs.org

Contextualization of 4-Bromo-3-ethoxyaniline (B7809870) Hydrochloride within Aromatic Amine Chemistry

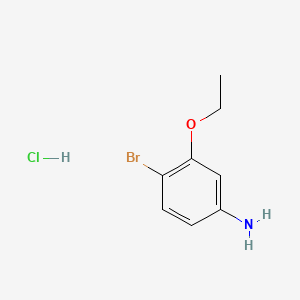

4-Bromo-3-ethoxyaniline hydrochloride is a specific example of a halogenated and substituted aromatic amine. As a hydrochloride salt, the amine group is protonated, which increases its stability and water solubility compared to the free base, 4-Bromo-3-ethoxyaniline. The structure features an aniline core substituted with a bromine atom at the para-position (position 4) and an ethoxy group (-OCH2CH3) at the meta-position (position 3) relative to the amino group.

Below is a table summarizing the key chemical properties of this compound.

| Property | Value |

| IUPAC Name | 4-bromo-3-ethoxyaniline;hydrochloride nih.gov |

| Molecular Formula | C8H11BrClNO cymitquimica.comnih.gov |

| Molecular Weight | 252.53 g/mol nih.gov |

| CAS Number | 846023-33-4 nih.gov |

| Canonical SMILES | CCOC1=C(C=CC(=C1)N)Br.Cl nih.gov |

| InChI Key | CVVLNBLBIWBEPT-UHFFFAOYSA-N cymitquimica.comnih.gov |

| Physical Form | Solid cymitquimica.com |

This data is compiled from publicly available chemical databases and is for informational purposes. cymitquimica.comnih.gov

Overview of Research Trajectories for this compound

While specific, in-depth research literature solely focused on this compound is not extensively published, its research trajectory can be inferred from its classification as a substituted bromoaniline. Compounds of this nature are primarily utilized as intermediates in multi-step organic syntheses.

The key research applications for structurally similar compounds, and thus likely for this compound, include:

Pharmaceutical and Agrochemical Synthesis : Substituted anilines are crucial building blocks for creating complex molecules with biological activity. ketonepharma.com For instance, the related compound 4-Bromo-3-methoxyaniline (B105682) is used in preparing 4-Anilino substituted α-carboline compounds, which are investigated as inhibitors for breast tumor kinase (Brk), a target in cancer therapy. chemicalbook.com It is plausible that this compound could serve as a precursor for analogous structures.

Cross-Coupling Reactions : The presence of a bromine atom on the aromatic ring makes the compound an ideal substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination. nih.govchemicalbook.com These reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, enabling the construction of more complex molecular frameworks from the aniline scaffold. chemicalbook.com

Material Science : Halogenated organic compounds are also used in the development of new materials, including polymers and liquid crystals. The specific substitution pattern on the aniline ring can influence the final material's electronic and physical properties.

The hydrochloride form of the compound suggests it is likely supplied as a stable precursor that can be converted to its free base form, 4-Bromo-3-ethoxyaniline, just before use in a chemical reaction, typically by treatment with a mild base. This allows for greater control and reactivity in subsequent synthetic steps.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-bromo-3-ethoxyaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO.ClH/c1-2-11-8-5-6(10)3-4-7(8)9;/h3-5H,2,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVVLNBLBIWBEPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)N)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

846023-33-4 | |

| Record name | Benzenamine, 4-bromo-3-ethoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=846023-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies for 4 Bromo 3 Ethoxyaniline Hydrochloride

Established Synthetic Pathways for the Compound

While a direct, step-by-step documented synthesis for 4-bromo-3-ethoxyaniline (B7809870) hydrochloride is not extensively detailed in readily available literature, a plausible and established pathway can be constructed based on the synthesis of analogous compounds, particularly its methoxy (B1213986) counterpart, 4-bromo-3-methoxyaniline (B105682). chemicalbook.com

Conventional Reaction Sequences

A conventional and logical synthetic route commences with a suitably substituted nitrobenzene (B124822) precursor, followed by reduction of the nitro group to an amine, and concludes with the formation of the hydrochloride salt.

A probable reaction sequence is as follows:

Starting Material : The synthesis can be initiated from 1-bromo-2-ethoxy-4-nitrobenzene. This precursor correctly positions the ethoxy and nitro groups relative to the bromine atom.

Reduction of the Nitro Group : The core transformation is the reduction of the nitro group (-NO₂) to an amino group (-NH₂). A widely used and effective method for this conversion on an industrial scale is the use of a metal in an acidic medium or other reducing agents. wikipedia.org A common procedure involves reacting the nitroaromatic compound with zinc powder and a proton source like ammonium (B1175870) chloride in a suitable solvent. chemicalbook.com

Formation of the Hydrochloride Salt : The final step involves treating the resulting 4-bromo-3-ethoxyaniline base with hydrochloric acid (HCl). This acid-base reaction protonates the amino group, forming the stable and often more crystalline hydrochloride salt.

This sequence is analogous to the documented synthesis of 4-bromo-3-methoxyaniline from 1-bromo-2-methoxy-4-nitrobenzene, which reports a high yield of 87%. chemicalbook.com

Optimization of Reaction Parameters for Yield and Purity

The efficiency and selectivity of the synthesis are highly dependent on the optimization of various reaction parameters. Key parameters for the crucial nitro-reduction step include the choice of reducing agent, solvent, temperature, and reaction time.

Reducing Agent : While the combination of zinc powder and ammonium chloride is effective, numerous reagents can accomplish this reduction. chemicalbook.comwikipedia.org Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel is a common alternative. wikipedia.orgcommonorganicchemistry.com Metal-based reductions using iron in acidic media are also prevalent and cost-effective. commonorganicchemistry.comresearchgate.net The choice of reagent can influence chemoselectivity, especially if other reducible functional groups are present in the molecule. acs.org

Solvent : The solvent plays a critical role in reactant solubility and reaction kinetics. For the zinc-based reduction, tetrahydrofuran (B95107) (THF) has been used effectively. chemicalbook.com For catalytic hydrogenation, alcohols like ethanol (B145695) or methanol (B129727) are common choices.

Temperature and Reaction Time : The reaction temperature affects the rate of conversion. The reduction of 1-bromo-2-methoxy-4-nitrobenzene is typically conducted at reflux temperature overnight to ensure complete reaction. chemicalbook.com Optimization involves finding the lowest possible temperature and shortest time that still afford a high conversion rate, which helps to minimize side reactions and energy consumption. For instance, some catalytic hydrogenations can be achieved under mild conditions, such as at 80 °C for as little as 30 minutes. rsc.org

| Reducing System | Substrate Type | Typical Conditions | Advantages/Disadvantages |

| Zn / NH₄Cl | Aromatic Nitro | Reflux in THF, overnight chemicalbook.com | Effective, high yield; produces stoichiometric metal waste. chemicalbook.com |

| Fe / Acid (e.g., HCl, AcOH) | Aromatic Nitro | Acidic aqueous media commonorganicchemistry.comresearchgate.net | Inexpensive, widely used; generates significant iron sludge waste. researchgate.net |

| H₂ / Pd/C | Aromatic & Aliphatic Nitro | H₂ gas, various solvents commonorganicchemistry.com | High efficiency, clean byproduct (H₂O); potential for dehalogenation, expensive catalyst. commonorganicchemistry.comacs.org |

| H₂ / Raney Ni | Aromatic & Aliphatic Nitro | H₂ gas, various solvents wikipedia.org | Less likely to cause dehalogenation than Pd/C; pyrophoric catalyst. commonorganicchemistry.com |

| SnCl₂ | Aromatic Nitro | Acidic conditions wikipedia.org | Mild conditions, good for sensitive substrates; generates tin waste. commonorganicchemistry.com |

| Hydrazine (B178648) Hydrate / Catalyst | Aromatic Nitro | Co@NC catalyst, 80 °C, 30 min rsc.org | Mild conditions, high selectivity; hydrazine is toxic. rsc.org |

Novel or Advanced Synthetic Strategies

Modern synthetic chemistry emphasizes the development of highly selective and environmentally benign methodologies. For 4-bromo-3-ethoxyaniline hydrochloride, this involves strategies to control the exact position of bromination and the use of green chemistry principles.

Exploration of Regioselective Synthesis

The primary challenge in synthesizing this compound from a simpler precursor like 3-ethoxyaniline (B147397) is achieving regioselective bromination at the C-4 position. The ethoxy (-OEt) and amino (-NH₂) groups are both electron-donating and act as ortho-, para-directors in electrophilic aromatic substitution. libretexts.orgcognitoedu.orgwikipedia.org This means that an incoming electrophile, such as Br⁺, will be directed to the positions ortho and para to these groups.

In 3-ethoxyaniline, the positions available for substitution are C-2, C-4, and C-6.

Position 2 : Ortho to the -NH₂ group and ortho to the -OEt group.

Position 4 : Para to the -NH₂ group and ortho to the -OEt group.

Position 6 : Ortho to the -NH₂ group and meta to the -OEt group.

Both the amino and ethoxy groups strongly activate the ring, particularly at their ortho and para positions, making it susceptible to over-bromination or the formation of a mixture of isomers. libretexts.orgsavemyexams.com Therefore, achieving high regioselectivity for the desired 4-bromo isomer requires specific strategies.

One advanced method involves the use of copper(II) bromide (CuBr₂) in an ionic liquid. This system has been shown to achieve high yields and excellent regioselectivity for the para-bromination of various unprotected anilines, including 3-methoxyaniline. beilstein-journals.orgresearchgate.net The reaction proceeds under mild conditions (room temperature) and directs the bromine atom specifically to the position para to the amino group. beilstein-journals.org

| Substrate | Brominating System | Product (Major) | Yield | Reference |

| 3-Methoxyaniline | CuBr₂ in ionic liquid | 4-Bromo-3-methoxyaniline | 95% | beilstein-journals.orgresearchgate.net |

| 3-Methylaniline | CuBr₂ in ionic liquid | 4-Bromo-3-methylaniline | 95% | beilstein-journals.orgresearchgate.net |

| 3-Fluoroaniline | CuBr₂ in ionic liquid | 4-Bromo-3-fluoroaniline | 90% | beilstein-journals.orgresearchgate.net |

Another common reagent for regioselective bromination is N-Bromosuccinimide (NBS). The selectivity of NBS can be tuned by the choice of solvent; for example, using DMF as the solvent often gives high levels of para-selectivity for electron-rich aromatic compounds like anilines. wikipedia.orgorganic-chemistry.org

Green Chemistry Approaches in Synthetic Routes

Green chemistry principles aim to reduce waste and minimize the use of hazardous substances. acs.org These principles can be applied to both the bromination and nitro-reduction steps of the synthesis.

Greener Bromination : Elemental bromine (Br₂) is highly toxic, corrosive, and hazardous to handle. nih.gov Greener alternatives focus on avoiding its direct use.

In-situ Generation of Bromine : Bromine can be generated within the reaction mixture from safer, solid sources. A common method is the oxidation of bromide salts (like NaBr or KBr) with an oxidant such as hydrogen peroxide (H₂O₂) or Oxone®. nih.govnih.gov This approach avoids the transport and handling of liquid bromine. nih.govresearchgate.net

Alternative Brominating Agents : N-Bromosuccinimide (NBS) is a solid and safer alternative to liquid bromine for many applications. cambridgescholars.com

Greener Solvents : Replacing hazardous chlorinated solvents like CCl₄ with more benign options such as water, ethanol, or ionic liquids significantly improves the environmental profile of the reaction. beilstein-journals.orgresearchgate.net

Greener Reduction : The reduction of the nitro group is another area for green improvements.

Catalytic Hydrogenation : As mentioned earlier, catalytic hydrogenation is an atom-economical method where H₂ is the reductant and water is the only byproduct. acs.org This is a significant improvement over methods using stoichiometric metals (Fe, Zn, Sn), which generate large quantities of metal salt waste. researchgate.netacs.org

Catalytic Transfer Hydrogenation (CTH) : CTH uses molecules other than H₂ gas as a hydrogen source, such as hydrazine or formic acid, which can be safer to handle in a lab setting. rsc.orgresearchgate.net Recent research focuses on developing sustainable catalysts from earth-abundant base metals to replace expensive noble metals like platinum and palladium. acs.orgbohrium.com

| Reaction Step | Conventional Reagent | Green Alternative | Key Advantages of Green Alternative |

| Bromination | Elemental Bromine (Br₂) nih.gov | HBr / H₂O₂ researchgate.net or NaBr / Oxone® nih.gov | In-situ generation avoids handling hazardous Br₂. nih.gov |

| Bromination | Elemental Bromine (Br₂) nih.gov | N-Bromosuccinimide (NBS) cambridgescholars.com | Solid reagent, easier and safer to handle. cambridgescholars.com |

| Nitro Reduction | Fe / HCl or Zn / NH₄Cl chemicalbook.comresearchgate.net | Catalytic Hydrogenation (H₂ / Catalyst) acs.org | High atom economy, only water as a byproduct, avoids metal waste. acs.orgacs.org |

Comprehensive Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the hydrogen and carbon atomic frameworks.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum would provide crucial information on the chemical environment of the protons in 4-Bromo-3-ethoxyaniline (B7809870) hydrochloride. The expected spectrum would show distinct signals for the aromatic protons, the ethoxy group's methylene (B1212753) and methyl protons, and the amine protons. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would allow for the precise assignment of each proton within the molecule. However, no experimental ¹H NMR data for this specific compound could be located.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum is essential for identifying the number of unique carbon environments in a molecule. For 4-Bromo-3-ethoxyaniline hydrochloride, this analysis would reveal distinct peaks for each of the eight carbon atoms, including the aromatic carbons and the two carbons of the ethoxy group. The chemical shifts of these peaks would provide insight into the electronic environment of each carbon atom. Unfortunately, no publicly available ¹³C NMR data for this compound was found.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

EI-MS involves bombarding the sample with high-energy electrons, leading to ionization and fragmentation of the molecule. The resulting mass spectrum displays the molecular ion peak (M⁺), which corresponds to the molecular weight of the free aniline (B41778) base, and a series of fragment ion peaks. Analysis of these fragments can provide valuable structural information. No experimental EI-MS data for this compound could be retrieved from the searched sources.

High-Resolution Mass Spectrometry (HR-MS)

HR-MS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of the molecule. This technique can confirm the molecular formula of 4-Bromo-3-ethoxyaniline. A search for HR-MS data for this compound did not yield any specific experimental results.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique used to determine the molecular weight of a compound by creating gas-phase ions from a solution. In the analysis of this compound, the molecule of interest is the protonated parent compound, 4-Bromo-3-ethoxyaniline. While experimental ESI-MS data is not widely published, predicted mass spectrometry data provides valuable insight into the expected mass-to-charge ratio (m/z) for the protonated molecule, [M+H]⁺. The presence of bromine's characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two major peaks separated by 2 Da.

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 216.00186 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental analytical technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation at various frequencies. The resulting spectrum provides a unique molecular fingerprint. For this compound, the IR spectrum is expected to show characteristic absorption bands corresponding to the N-H stretches of the ammonium (B1175870) salt, C-H stretches of the aromatic ring and ethyl group, C-O ether linkage, and C-Br bond.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a high-resolution method for obtaining an infrared spectrum. Information available in the PubChem database indicates that an FTIR spectrum of this compound has been recorded using a Bruker Tensor 27 FT-IR instrument with a Potassium Bromide (KBr) pellet technique. nih.gov However, a detailed list of specific vibrational frequencies and their assignments is not provided in the available public data.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Observed Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch (Ammonium Salt) | ~3000-2800 | Data not available |

| C-H Stretch (Aromatic) | ~3100-3000 | Data not available |

| C-H Stretch (Aliphatic) | ~3000-2850 | Data not available |

| C=C Stretch (Aromatic) | ~1600-1450 | Data not available |

| C-O Stretch (Aryl Ether) | ~1270-1230 | Data not available |

| C-N Stretch | ~1335-1250 | Data not available |

| C-Br Stretch | ~680-515 | Data not available |

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

Attenuated Total Reflectance (ATR) is an accessory to FTIR spectroscopy that allows for the analysis of solid or liquid samples with minimal preparation. According to public records, an ATR-IR spectrum of this compound was obtained using a Bruker Tensor 27 FT-IR instrument equipped with a DuraSamplIR II accessory. nih.gov This technique would be expected to reveal similar characteristic peaks as the KBr method. A specific peak list from this analysis is not publicly available.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about its electronic transitions. Aromatic compounds like this compound are expected to exhibit distinct absorption maxima (λmax) due to π→π* transitions in the benzene (B151609) ring. The specific wavelengths of these absorptions are influenced by the electronic effects of the substituents (bromo, ethoxy, and ammonium groups). Despite the utility of this technique, specific experimental UV-Vis absorption data for this compound could not be located in a review of publicly accessible scientific databases.

| Solvent | λmax (nm) |

|---|---|

| Data not available | Data not available |

X-ray Diffraction Studies

X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of an X-ray beam passing through a crystalline sample, one can determine the precise arrangement of atoms in the crystal lattice.

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structure

Single-Crystal X-ray Diffraction (SCXRD) is the most powerful technique for elucidating the exact three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and crystallographic parameters. This analysis would unambiguously confirm the molecular connectivity and conformation of this compound and reveal details about its packing in the crystal lattice. A search of crystallographic databases indicates that the single-crystal structure of this specific compound has not been publicly reported.

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Z Value | Data not available |

Advanced Chromatographic and Analytical Techniques

The utilization of advanced chromatographic techniques is standard practice for the assessment of purity and detailed analysis of chemical compounds. However, specific methodologies and detailed results for this compound are not readily found in scientific literature or technical documentation.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of pharmaceutical and chemical substances. A typical HPLC analysis involves the use of a stationary phase, a mobile phase, a pump to pass the mobile phase through the column, and a detector to observe the retention time of the compound. While chemical suppliers often list purity percentages for this compound, the specific HPLC methods, including column type, mobile phase composition, flow rate, and detector wavelength, are not publicly detailed. Without access to chromatograms and validation reports, a thorough assessment of its purity profile is not possible.

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Separation

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes smaller particle-sized columns, leading to higher resolution, faster analysis times, and increased sensitivity. This technique would be ideal for separating this compound from any closely related impurities. However, a search of scientific databases and analytical chemistry literature did not yield any specific UPLC methods or separation data for this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Coupled Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing a powerful tool for identifying and quantifying compounds. This technique would be invaluable for confirming the molecular weight of this compound and identifying any potential impurities. While the molecular formula (C₈H₁₁BrClNO) and molecular weight (approximately 252.54 g/mol ) are known, specific LC-MS analytical methods, including ionization source, mass analyzer type, and fragmentation data, are not documented in available resources. nih.govalfa-chemistry.com

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound, this analysis would experimentally verify the percentage of carbon, hydrogen, nitrogen, bromine, chlorine, and oxygen. The theoretical elemental composition can be calculated from its molecular formula, C₈H₁₁BrClNO.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon | C | 12.01 | 8 | 96.08 | 38.05% |

| Hydrogen | H | 1.01 | 11 | 11.11 | 4.40% |

| Bromine | Br | 79.90 | 1 | 79.90 | 31.64% |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 14.04% |

| Nitrogen | N | 14.01 | 1 | 14.01 | 5.55% |

| Oxygen | O | 16.00 | 1 | 16.00 | 6.34% |

| Total | 252.55 | 100.00% |

Despite the theoretical values, no published experimental data from elemental analysis of this compound could be located.

Chemical Reactivity and Derivatization Pathways of 4 Bromo 3 Ethoxyaniline Hydrochloride

Nucleophilic Substitution Reactions Involving Halogen

Nucleophilic aromatic substitution (SNAr) is a critical class of reactions for modifying aromatic rings. The generally accepted mechanism involves a two-step addition-elimination process, proceeding through a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate, and thus the feasibility of the reaction, is highly dependent on the presence of electron-withdrawing groups positioned ortho or para to the leaving group (the halogen). libretexts.org These groups stabilize the negative charge through resonance. libretexts.org

In the case of 4-Bromo-3-ethoxyaniline (B7809870), the benzene (B151609) ring is substituted with two electron-donating groups: an amino group (a powerful activator) and an ethoxy group (also an activator). These groups increase the electron density of the aromatic ring, which destabilizes the negatively charged Meisenheimer intermediate required for a classical SNAr reaction. Consequently, direct nucleophilic displacement of the bromine atom is generally unfavorable under standard SNAr conditions. libretexts.org However, some studies suggest that certain nucleophilic aromatic substitutions may proceed through a concerted (cSNAr) mechanism, which does not involve a stable intermediate, potentially allowing for reactions on less-activated substrates. nih.gov More practical approaches to substitute the bromine atom typically involve metal-catalyzed cross-coupling reactions, which operate via different mechanistic pathways (see Section 4.4).

Electrophilic Aromatic Substitution Reactions on the Benzene Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing benzene derivatives. masterorganicchemistry.com The reaction involves an electrophile attacking the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. libretexts.org The regiochemical outcome is dictated by the electronic properties of the substituents already present on the ring.

For 4-Bromo-3-ethoxyaniline, the directing effects of the three substituents must be considered:

Amino Group (-NH₂): A strongly activating, ortho-, para-directing group.

Ethoxy Group (-OC₂H₅): A strongly activating, ortho-, para-directing group.

Bromo Group (-Br): A deactivating, ortho-, para-directing group.

The powerful activating and synergistic directing effects of the amino and ethoxy groups dominate the reactivity of the ring. Both groups strongly direct incoming electrophiles to positions 2 and 6. The para position relative to the amino group is blocked by bromine. Therefore, electrophilic attack is overwhelmingly favored at the C2 and C6 positions.

The high reactivity of the aniline (B41778) ring can often lead to polysubstitution and undesirable oxidation side reactions. youtube.com To achieve selective monosubstitution, the reactivity of the amino group is typically moderated by converting it into an acetamido group (-NHCOCH₃) through acetylation. This protecting group is less activating and its steric bulk can further influence the regioselectivity of the substitution. youtube.comresearchgate.net After the EAS reaction, the protecting group can be easily removed via hydrolysis to restore the aniline functionality. researchgate.net

| Reaction | Electrophile (E+) | Typical Reagents | Predicted Major Product(s) |

|---|---|---|---|

| Bromination | Br+ | Br₂ in CH₃COOH | 2,6-Dibromo-4-bromo-3-ethoxyaniline |

| Nitration | NO₂+ | HNO₃, H₂SO₄ | 4-Bromo-3-ethoxy-2-nitroaniline and 4-Bromo-3-ethoxy-6-nitroaniline |

| Sulfonation | SO₃ | Fuming H₂SO₄ | 5-Amino-2-bromo-6-ethoxybenzene-1-sulfonic acid |

| Friedel-Crafts Alkylation | R+ | R-Cl, AlCl₃ | Generally not successful; the Lewis acid catalyst complexes with the amino group, deactivating the ring. youtube.com |

| Friedel-Crafts Acylation | RCO+ | RCOCl, AlCl₃ | Generally not successful for the same reason as alkylation. youtube.com Acylation occurs on the nitrogen atom instead. |

Oxidation and Reduction Pathways of the Aniline Moiety

The aniline moiety is susceptible to oxidation, which can yield a variety of products depending on the oxidant and reaction conditions. The oxidation of substituted anilines can lead to the formation of azoxybenzenes, nitrobenzenes, and other coupled products. acs.org For instance, an environmentally friendly approach using hydrogen peroxide as the oxidant allows for the selective conversion of anilines to either azoxybenzenes or nitrobenzenes by adjusting the basicity of the reaction medium. acs.org Mild oxidation can sometimes lead to polymerization, forming complex polyaniline-like structures. The one-electron oxidation potentials of substituted anilines have been studied computationally to understand the initial steps of these transformations. umn.eduacs.org

Reduction pathways are primarily relevant for derivatives of 4-Bromo-3-ethoxyaniline, such as nitro compounds formed via electrophilic nitration. The reduction of a nitro group back to an amino group is a standard transformation, often accomplished with reagents like SnCl₂/HCl, H₂/Pd, or Fe/HCl, and would regenerate an aniline derivative.

| Reagent/Condition | Potential Product Type | Reference |

|---|---|---|

| H₂O₂ / NaF | Substituted Azoxybenzene | acs.org |

| H₂O₂ / K₂CO₃ | Substituted Nitrobenzene (B124822) | acs.org |

| meso-tetraphenylporphyriniron(III) chloride / tert-butylhydroperoxide | Azobenzene | aip.org |

| Horseradish peroxidase | Radical cations, leading to polymers | cdnsciencepub.com |

Coupling Reactions for Extended Molecular Architectures

The carbon-bromine bond in 4-Bromo-3-ethoxyaniline hydrochloride serves as a versatile handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.

Notable examples include:

Suzuki Coupling: Reaction with aryl or vinyl boronic acids to form biaryl or styrenyl derivatives.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl substituents.

Buchwald-Hartwig Amination: Reaction with primary or secondary amines to form diarylamines or N-aryl alkylamines.

Heck Coupling: Reaction with alkenes to form substituted alkenes.

These transformations allow for the strategic extension of the molecular framework, attaching diverse functional groups to the C4 position of the aniline ring. For example, Suzuki coupling reactions have been successfully employed on similar bromo-substituted aniline derivatives to incorporate various electron-donating and withdrawing moieties. researchgate.net

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Class |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄ / Base (e.g., K₃PO₄) | 4-Aryl-3-ethoxyaniline derivatives |

| Sonogashira Coupling | Terminal alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI / Base (e.g., Et₃N) | 4-Alkynyl-3-ethoxyaniline derivatives |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd catalyst (e.g., Pd₂(dba)₃) / Ligand (e.g., BINAP) / Base | N-substituted-4-amino-3-ethoxyaniline derivatives |

| Heck Coupling | Alkene (CH₂=CHR) | Pd(OAc)₂ / Ligand (e.g., PPh₃) / Base | 4-Vinyl-3-ethoxyaniline derivatives |

Formation of Schiff Base Derivatives

The primary amino group of 4-Bromo-3-ethoxyaniline readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines or azomethines. internationaljournalcorner.com This reaction involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by dehydration to yield the C=N double bond. The formation of the azomethine linkage is confirmed by the appearance of a characteristic stretching band in the IR spectrum, typically around 1550-1620 cm⁻¹, and the disappearance of the carbonyl and N-H stretching bands of the starting materials. internationaljournalcorner.com

Schiff bases are valuable intermediates and ligands in coordination chemistry and have applications in the synthesis of various bioactive compounds. nih.govresearchgate.net The reaction is versatile, allowing for the combination of 4-Bromo-3-ethoxyaniline with a wide range of aromatic and aliphatic carbonyl compounds.

| Carbonyl Compound | Structure | Resulting Schiff Base Structure |

|---|---|---|

| Benzaldehyde | C₆H₅CHO |  |

| Salicylaldehyde | 2-HOC₆H₄CHO | methyl)phenol) |

| Acetone | (CH₃)₂CO |  |

| 3-Bromothiophene-2-carbaldehyde | C₄H₂BrSCHO | methylene)-4-bromo-3-ethoxyaniline) |

(Note: Images are placeholders for chemical structures)

Reactivity in Heterocyclic Ring Formation

Substituted anilines are cornerstone building blocks in the synthesis of a vast number of nitrogen-containing heterocyclic compounds. 4-Bromo-3-ethoxyaniline is a suitable precursor for constructing various fused ring systems, with quinoline (B57606) synthesis being a prominent example. nih.gov

The quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous pharmaceutical agents. nih.gov Several classic named reactions, such as the Combes, Doebner-von Miller, and Friedländer syntheses, utilize anilines to construct the quinoline core. researchgate.net

In these reactions, the aniline is condensed with a 1,3-dicarbonyl compound or its equivalent, followed by an acid-catalyzed intramolecular electrophilic cyclization and dehydration. The regiochemistry of the cyclization onto the aniline ring is controlled by the existing substituents. For 4-Bromo-3-ethoxyaniline, the C6 position is the most activated and sterically accessible site for ring closure (the C2 position is also activated but sterically hindered by the adjacent ethoxy group). Therefore, a reaction such as the Combes synthesis with an unsymmetrical 1,3-diketone would be expected to yield a 7-bromo-8-ethoxy-substituted quinoline derivative. The specific reaction conditions, such as the choice of acid catalyst and solvent, can be optimized to improve yields. atlantis-press.com

Formation of Sulfonamide Compounds

The primary amino group of 4-bromo-3-ethoxyaniline serves as a nucleophilic center for the synthesis of a diverse array of sulfonamide derivatives. The reaction with various sulfonyl chlorides is a principal pathway for the formation of these compounds. The general reaction scheme involves the nucleophilic attack of the aniline nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a new sulfur-nitrogen bond.

The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated as a byproduct. The choice of base and solvent can significantly influence the reaction yield and purity of the product. Common bases include pyridine, triethylamine, or inorganic bases such as sodium carbonate. The solvent is generally an aprotic solvent like dichloromethane, chloroform, or tetrahydrofuran (B95107).

While specific experimental data for the direct sulfonylation of this compound is not extensively detailed in publicly available literature, the reactivity can be inferred from studies on structurally similar anilines. The electronic effects of the substituents on the aniline ring play a crucial role. The ethoxy group at the meta-position to the amine is expected to activate the ring, while the bromine atom at the para-position is deactivating yet ortho-, para-directing. However, for the N-sulfonylation reaction, the nucleophilicity of the amino group is the most critical factor.

A representative, albeit general, data table for the synthesis of sulfonamides from substituted anilines is presented below to illustrate the types of derivatives that can be formed.

| Sulfonyl Chloride | Product |

| Benzenesulfonyl chloride | N-(4-bromo-3-ethoxyphenyl)benzenesulfonamide |

| p-Toluenesulfonyl chloride | N-(4-bromo-3-ethoxyphenyl)-4-methylbenzenesulfonamide |

| Methanesulfonyl chloride | N-(4-bromo-3-ethoxyphenyl)methanesulfonamide |

| Dansyl chloride | 5-((4-bromo-3-ethoxyphenyl)sulfamoyl)-1-methylnaphthalene-2-sulfonic acid |

Mechanistic Investigations of Reaction Pathways

The mechanism of sulfonamide formation from anilines and sulfonyl chlorides is a well-established example of nucleophilic acyl substitution at a sulfur center. The reaction proceeds through a stepwise mechanism involving a tetrahedral intermediate.

The initial step is the nucleophilic attack of the lone pair of electrons on the nitrogen atom of 4-bromo-3-ethoxyaniline on the electrophilic sulfur atom of the sulfonyl chloride. This results in the formation of a transient, high-energy tetrahedral intermediate. The stability of this intermediate is influenced by the nature of the substituents on both the aniline and the sulfonyl chloride.

The subsequent step involves the departure of the leaving group, the chloride ion, from the tetrahedral intermediate. This step is typically fast and leads to the formation of the protonated sulfonamide. In the final step, a base present in the reaction mixture deprotonates the nitrogen atom to yield the neutral sulfonamide product and the corresponding protonated base.

Mechanistic studies on the sulfonylation of anilines often employ kinetic experiments and computational modeling to elucidate the transition state structures and reaction energy profiles. While specific mechanistic investigations for this compound are not prominent in the available literature, the general principles derived from studies on other substituted anilines are directly applicable.

Applications of 4 Bromo 3 Ethoxyaniline Hydrochloride in Advanced Chemical Synthesis

Utilization as a Key Synthetic Intermediate in Medicinal Chemistry

4-Bromo-3-ethoxyaniline (B7809870) hydrochloride serves as a crucial starting material in the synthesis of a variety of medicinally relevant compounds. Its utility stems from the presence of multiple reactive sites that allow for sequential and regioselective modifications. The primary amine group can be readily acylated, alkylated, or used in the formation of heterocyclic rings, while the bromine atom provides a handle for introducing molecular complexity through various carbon-carbon and carbon-heteroatom bond-forming reactions.

A significant application of this compound is in the development of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways often dysregulated in diseases like cancer. For instance, substituted anilines are core components of many ATP-competitive kinase inhibitors. While specific examples detailing the direct use of 4-bromo-3-ethoxyaniline hydrochloride are often proprietary and found within patent literature, the general synthetic strategies for analogous compounds are well-established. For example, in the synthesis of pyrimidine-based Aurora kinase inhibitors, an appropriately substituted aniline (B41778) is a key precursor for building the core structure of the inhibitor. The bromo and ethoxy groups on the aniline ring can influence the pharmacokinetic and pharmacodynamic properties of the final compound.

Role in the Synthesis of Radiotracers (e.g., PET Ligands)

The development of radiotracers for Positron Emission Tomography (PET) imaging is a critical area of research in diagnostics and drug development. These tracers are biologically active molecules labeled with a positron-emitting radionuclide, such as fluorine-18. This compound can serve as a precursor in the synthesis of such PET ligands.

Precursor in the Development of Therapeutically Relevant Scaffolds

Beyond specific drug targets, this compound is a valuable precursor for the construction of diverse molecular scaffolds that form the basis of many therapeutic agents. The combination of the aniline functionality and the bromo-substituent allows for the synthesis of a wide range of heterocyclic systems, which are prevalent in drug molecules.

For example, the amine group can be diazotized and converted into other functional groups, or it can participate in condensation reactions to form heterocycles like quinolines, quinazolines, and benzodiazepines. The bromine atom can be utilized in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, to introduce aryl, alkyl, or amino substituents. This versatility allows medicinal chemists to systematically explore the chemical space around a particular scaffold to optimize its biological activity.

Application as a Core Organic Building Block for Functional Materials

The utility of this compound extends beyond the life sciences into the realm of materials science. As a core organic building block, it can be incorporated into the synthesis of functional materials with specific electronic or optical properties. The aromatic nature of the compound, combined with the potential for extensive conjugation through reactions at the bromo- and amino- positions, makes it an attractive component for organic semiconductors.

For instance, aniline derivatives are known precursors to polyaniline, a conducting polymer. The substituents on the aniline ring, such as the bromo and ethoxy groups in this case, can be used to tune the electronic properties, solubility, and processability of the resulting polymer. Furthermore, through cross-coupling reactions, this building block can be integrated into larger π-conjugated systems used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Diversification through Derivatization for Pharmacological Screening

In the early stages of drug discovery, the generation of compound libraries with diverse chemical structures is essential for identifying new lead compounds. This compound is an excellent starting point for creating such libraries through a process of derivatization.

The reactivity of both the amine and the bromo-substituent allows for a combinatorial approach to synthesis. A variety of acyl chlorides, sulfonyl chlorides, or aldehydes can be reacted with the amine group to produce a range of amides, sulfonamides, or Schiff bases. Subsequently, the bromine atom can be subjected to a series of different cross-coupling partners, rapidly generating a large number of distinct molecules. These compound libraries can then be screened against a panel of biological targets to identify novel hits for further drug development. This strategy of diversification is a cornerstone of modern medicinal chemistry.

Computational Chemistry and Theoretical Investigations of 4 Bromo 3 Ethoxyaniline Hydrochloride

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of various molecular properties. Despite its broad applicability, specific DFT studies on 4-Bromo-3-ethoxyaniline (B7809870) hydrochloride are not present in the current body of scientific literature. Such studies would be instrumental in elucidating its fundamental chemical characteristics.

Electronic Structure Analysis (HOMO-LUMO Gaps)

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's electronic behavior and reactivity. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity. A smaller gap generally suggests higher reactivity. There are currently no published studies that report the HOMO-LUMO gap for 4-Bromo-3-ethoxyaniline hydrochloride, representing a key area for future investigation.

Excitation Energies and Oscillator Strengths

Time-Dependent DFT (TD-DFT) is a powerful method for studying the electronic excited states of molecules, providing information on excitation energies and oscillator strengths, which are fundamental to understanding a molecule's absorption spectra and photophysical properties. No research detailing the theoretical excitation energies or oscillator strengths for this compound has been found in the public domain.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) maps are valuable tools for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP surface provides a visual representation of the charge distribution, highlighting electron-rich and electron-poor regions. A theoretical investigation involving MEP mapping for this compound has not been reported in the available literature, which would otherwise offer significant predictive power for its chemical interactions.

Conformational Analysis and Stability Studies

The three-dimensional structure and conformational flexibility of a molecule are critical to its function and interactions. Conformational analysis, often performed using DFT, helps identify the most stable geometric arrangements (conformers) of a molecule. Such stability studies for this compound are absent from published research, leaving its preferred spatial orientation and energetic landscape unexplored.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a ligand might interact with a biological target, such as a protein or enzyme. While 4-Bromo-3-ethoxyaniline is used as a building block in the synthesis of compounds that are later tested for biological activity, direct molecular docking studies of this compound itself are not available in the scientific literature. mdpi.commdpi.com Such simulations would be necessary to explore its potential as a ligand for various biological targets.

Conceptual DFT (CDFT) for Global and Local Reactivity Descriptors

Based on a thorough search of available scientific literature and databases, there is currently no specific published research on the computational chemistry and theoretical investigations for the compound This compound that aligns with the requested detailed outline.

Studies detailing Hirshfeld surface analysis, energy framework calculations, the aromatic character and π–π stacking interactions, or predicted collision cross-section studies for this particular compound are not present in the public domain.

Therefore, it is not possible to provide a scientifically accurate and detailed article for the following sections as requested:

Predicted Collision Cross Section Studies for Gas-Phase Conformations

While general methodologies for these computational techniques are well-documented, applying them to This compound would require specific crystal structure data (e.g., a CIF file) and dedicated computational studies, which are not currently available. Information on related but structurally different molecules cannot be used as a substitute due to the strict focus on the specified compound.

Pharmacological and Biological Activity Investigations of 4 Bromo 3 Ethoxyaniline Hydrochloride and Its Derivatives

Anticancer Activity Profiling

Derivatives incorporating the bromo-aniline framework have been a subject of significant research in oncology. These investigations aim to understand their cytotoxic effects against cancer cells, the underlying molecular mechanisms, and their potential protein targets.

In Vitro Cytotoxicity Studies on Human Cancer Cell Lines (e.g., HeLa, A549)

The antiproliferative activity of various heterocyclic compounds derived from or related to substituted anilines has been evaluated against several human cancer cell lines. For instance, a series of 4-(halogenoanilino)-6-bromoquinazolines were assessed for their cytotoxic effects. Within this group, the 4-bromoanilino substituted derivative exhibited moderate cytotoxicity against the HeLa (cervical cancer) cell line with a lethal concentration (LC50) value of 3.18 μM. nih.gov Another study on triple-modified 4-bromothiocolchicine analogues found that several derivatives were active in the nanomolar range against A549 (lung carcinoma) and MCF-7 (breast adenocarcinoma) cells, with IC50 values as low as 10 nM and 11 nM, respectively. nih.gov

Similarly, research into indeno[1,2-b]quinoline amines, which include bromo-substituted derivatives, has demonstrated their antiproliferative potential against A549 and HeLa cell lines. researchgate.net Further studies on different classes of compounds, such as 4-acyloxy derivatives of robustic acid and coumarin (B35378) acrolein hybrids, have also shown significant inhibitory activity against A549 and HeLa cells. nih.govfrontiersin.org For example, certain coumarin derivatives with a bromine substitution displayed stronger anticancer activity than the control drug 5-Fluorouracil against A549 cells. frontiersin.org

| Compound Class/Derivative | Cell Line | Activity Metric | Value (µM) | Reference |

|---|---|---|---|---|

| 4-Bromoanilino-6-bromoquinazoline (4e) | HeLa | LC50 | 3.18 | nih.gov |

| 4-Bromothiocolchicine analogue (5) | A549 | IC50 | 0.01 | nih.gov |

| 4-Bromothiocolchicine analogue (7) | A549 | IC50 | 0.01 | nih.gov |

| Benzimidazole derivative (se-182) | A549 | IC50 | 15.80 | |

| Theobromine | A549 | IC50 (24h) | 16.02 |

Exploration of Cellular Mechanisms and Apoptotic Pathways

Understanding the mechanism of cell death induced by these derivatives is crucial. Studies have revealed that many of these compounds exert their cytotoxic effects by inducing apoptosis, a form of programmed cell death. For example, selected 4-bromothiocolchicine analogues were found to induce characteristics of apoptotic cell death in cancer cells. nih.gov Similarly, certain 3-bromo-isoxazoline derivatives have been shown to trigger both autophagy and apoptotic cell death in pancreatic ductal adenocarcinoma cells. mdpi.comnih.gov

Investigations into the apoptotic mechanism often involve assays to detect key events like the externalization of phosphatidylserine, chromatin condensation, and the activation of caspases. mdpi.commdpi.com For instance, treatment of pancreatic cancer cells with specific 3-bromo-isoxazoline derivatives led to an increased binding with annexin (B1180172) V, indicating the externalization of phosphatidylserine, a hallmark of early apoptosis. mdpi.com Other studies have shown that the anticancer effects of certain derivatives can be attributed to their ability to cause DNA fragmentation and regulate the cell cycle. nih.gov The induction of mitochondria-dependent apoptosis via specific signaling pathways, such as the PI3K/AKT-mediated Bcl-2 pathway, has also been identified as a mechanism for some coumarin-based derivatives. frontiersin.org

Identification of Potential Molecular Targets via Docking Studies

To elucidate the mechanism of action at a molecular level, in silico molecular docking studies are frequently employed. These computational techniques predict the binding affinity and interaction patterns of a compound with a specific protein target. For derivatives of bromo-anilines and related structures, several potential molecular targets have been identified.

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are key targets in cancer therapy. ijcce.ac.ir Molecular docking studies on 4-anilinoquinazoline (B1210976) derivatives have shown effective binding with both EGFR and VEGFR-2. ijcce.ac.ir One potent compound bearing a 4-bromo-2-fluoroaniline (B1266173) moiety indicated a strong binding affinity for VEGFR-2. ijcce.ac.ir Other research on 4-(halogenoanilino)-6-bromoquinazolines also complemented cytotoxicity studies with molecular docking into the EGFR-Tyrosine Kinase (EGFR-TK) domain. nih.gov

Another identified target is β-tubulin, a critical component of the cellular cytoskeleton. An in silico model was developed to understand the binding mode of 4-bromothiocolchicine analogues to their primary target, β-tubulin. nih.gov Furthermore, docking studies on bromo aniline (B41778) derivatives have explored their action against Heat Shock Protein 90 (Hsp90), a chaperone protein that is a potential therapeutic target for skin cancer. sciencescholar.us

Enzyme Inhibition Potential

Beyond anticancer activity, derivatives containing the 4-bromo-3-ethoxy-aniline scaffold have been investigated for their ability to inhibit specific enzymes implicated in other diseases.

Acetylcholinesterase (AChE) Inhibition Studies

Acetylcholinesterase (AChE) is a key enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine. nih.gov Inhibition of AChE is a primary therapeutic strategy for conditions like Alzheimer's disease. A study on a series of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides, which are structurally related to 4-bromo-3-ethoxyaniline (B7809870), evaluated their potential to inhibit AChE. juniperpublishers.com Several of these sulfonamide derivatives exhibited excellent inhibitory activity. For example, compound 5l, a specific derivative from the series, showed potent AChE inhibition with an IC50 value of 52.63 ± 0.14 µM. juniperpublishers.com The study also noted that increasing the lipophilicity by extending the carbon chain length on the nitrogen atom tended to enhance the inhibitory activity. juniperpublishers.com Other research has also highlighted novel bromophenol derivatives as having considerable AChE inhibition effects. nih.gov

| Compound | AChE Inhibition IC50 (µM) | Reference |

|---|---|---|

| 5l (sulfonamide derivative) | 52.63 ± 0.14 | juniperpublishers.com |

| 5n (sulfonamide derivative) | 82.75 ± 0.16 | juniperpublishers.com |

| 5g (sulfonamide derivative) | 92.13 ± 0.15 | juniperpublishers.com |

| 5j (sulfonamide derivative) | 92.52 ± 0.16 | juniperpublishers.com |

| 5h (sulfonamide derivative) | 98.72 ± 0.12 | juniperpublishers.com |

Alpha-Glucosidase Inhibition Studies

Alpha-glucosidase is an enzyme located in the brush border of the small intestine that is involved in the breakdown of carbohydrates. nih.gov Inhibiting this enzyme can delay carbohydrate digestion and lower post-meal blood glucose levels, making it a key target for managing type 2 diabetes. nih.govnih.gov

The same series of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides mentioned previously were also screened for their α-glucosidase inhibitory potential. juniperpublishers.com Several compounds demonstrated potent activity, with compound 5h being a particularly strong inhibitor with an IC50 value of 57.38 ± 0.19 µM. juniperpublishers.com The potent inhibitory activity of bromophenol derivatives against α-glucosidase has also been reported, with some compounds exhibiting IC50 values in the sub-micromolar range, highlighting the potential of this structural class in developing new anti-diabetic agents. mdpi.com Notably, a study on triazole derivatives found that a compound bearing a 4-bromo substituent was approximately 100 times more active than the standard drug, acarbose. nih.gov

| Compound | α-Glucosidase Inhibition IC50 (µM) | Reference |

|---|---|---|

| 5h (sulfonamide derivative) | 57.38 ± 0.19 | juniperpublishers.com |

| 5j (sulfonamide derivative) | 123.36 ± 0.19 | juniperpublishers.com |

| 5c (sulfonamide derivative) | 123.42 ± 0.19 | juniperpublishers.com |

| 5d (sulfonamide derivative) | 124.35 ± 0.15 | juniperpublishers.com |

| 5l (sulfonamide derivative) | 124.74 ± 0.18 | juniperpublishers.com |

Receptor Modulation and Binding Affinity Studies (e.g., CSF1R)

Derivatives of 4-bromo-3-ethoxyaniline have been synthesized and investigated as modulators of protein kinases, which are critical regulators of cell function. One key target is the Colony-Stimulating Factor 1 Receptor (CSF1R), a tyrosine kinase whose signaling is essential for the differentiation and survival of macrophages. nih.gov The development of inhibitors for CSF1R is a significant area of research.

In the pursuit of potent CSF1R inhibitors for applications such as positron emission tomography (PET) imaging of neuroinflammation, 4-bromo-3-ethoxyaniline hydrochloride has been utilized as a key building block. umich.edu Its reaction with diethyl ethoxymethylenemalonate serves as an initial step in the synthesis of a quinoline (B57606) core, which is further elaborated to produce a series of candidate molecules. umich.edu These derivatives were then evaluated for their binding affinity to the CSF1R kinase. umich.edu

The binding affinities of these synthesized derivatives for CSF1R were determined through competitive binding assays. The data from these studies highlight how modifications to the core structure, derived from 4-bromo-3-ethoxyaniline, influence receptor affinity. umich.edu

| Compound | Structure | CSF1R Binding Affinity (IC₅₀, nM) |

|---|---|---|

| AZ683 | Structure data not available in source | Data not available in source |

| [¹¹C]AZ683 | Radiolabeled version of AZ683 | Data not available in source |

| Diethyl 2-(((4-bromo-3-ethoxyphenyl)amino)methylene)malonate | Intermediate compound | Not evaluated |

Binding affinity data for specific final derivatives synthesized from this compound were part of a broader study on PET imaging agents, with a focus on the potential of lead compounds like [¹¹C]AZ683 for in vivo brain imaging. umich.edu

Antimicrobial and Antifungal Activity Assessment

While direct studies on the antimicrobial properties of derivatives synthesized specifically from this compound are limited in the available literature, research on structurally related bromo-aniline compounds provides insight into the potential of this chemical class. For instance, derivatives of the closely related N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide have been synthesized and evaluated for their antibacterial activity against extensively drug-resistant Salmonella Typhi (XDR-S. Typhi). mdpi.com

These studies demonstrate that the bromo-aniline moiety can be incorporated into heterocyclic systems to yield compounds with significant antimicrobial potency. The activity of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. mdpi.com

| Compound Derivative | Test Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide (Derivative 5d) | XDR S. Typhi | 6.25 mg/mL mdpi.com |

| N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine | Enterococcus faecium | 31.25 µg/mL mdpi.com |

| 2-{4-[(4-Bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one | Enterococcus faecium | 31.25 µg/mL mdpi.com |

The compounds listed are not direct derivatives of this compound but are structurally similar and illustrate the antimicrobial potential of the bromo-aniline scaffold.

Elucidation of Mechanism of Action in Biological Systems

The mechanism of action for derivatives of 4-bromo-3-ethoxyaniline is tied to their specific biological targets. For derivatives designed as kinase inhibitors, the primary mechanism involves competitive binding at the ATP-binding site of the enzyme's catalytic domain. sioc-journal.cn In the case of CSF1R inhibitors developed from this scaffold, the molecule is designed to fit into the pocket normally occupied by ATP, thereby preventing the phosphorylation of downstream substrates and blocking the signal transduction pathway. umich.edu

For the structurally related antimicrobial compounds, the mechanism has been investigated through computational methods. Molecular docking studies of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives suggest that they may act by inhibiting essential bacterial enzymes. mdpi.com A primary target identified in these in-silico studies is DNA gyrase, a type II topoisomerase that is crucial for bacterial DNA replication, transcription, and repair. mdpi.com By binding to the active site of this enzyme, the compounds are predicted to interfere with its function, leading to bacterial cell death. mdpi.com

Comprehensive Structure-Activity Relationship (SAR) Studies in Biological Contexts

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of lead compounds. For kinase inhibitors, SAR studies have revealed key insights into the molecular features required for high-affinity binding. In the context of 4-anilinoquinazoline and 4-anilinoquinoline-based inhibitors, the aniline moiety (which can be derived from precursors like 4-bromo-3-ethoxyaniline) plays a critical role in occupying a specific region of the kinase ATP-binding site. nih.govnih.gov

Key SAR findings for related kinase inhibitors indicate that:

The N-1 and N-3 positions of a quinazoline (B50416) ring are crucial for forming hydrogen bonds with key methionine and threonine residues in the hinge region of the EGFR kinase domain, anchoring the inhibitor in the active site.

Substitutions on the aniline ring significantly influence potency and selectivity. Lipophilic and weakly basic groups can be preferred in certain positions to enhance cellular activity. sioc-journal.cn

The presence and position of halogen atoms, such as bromine, can modulate binding affinity and pharmacokinetic properties. For example, a bromo-substitution on the phenyl ring of 4-anilinoquinazolines is a common feature in potent EGFR inhibitors. ijcce.ac.ir

In the context of antimicrobial activity, SAR studies on related pyrazine (B50134) carboxamides showed that modifications to the molecule, such as the addition of different aryl groups via Suzuki coupling, had a significant impact on their antibacterial potency. mdpi.com The derivative designated as 5d, which resulted from these synthetic modifications, exhibited the strongest antibacterial activity against XDR S. Typhi, highlighting the importance of systematic structural changes in developing effective antimicrobial agents. mdpi.com

Future Research Directions and Translational Perspectives for 4 Bromo 3 Ethoxyaniline Hydrochloride

Design and Synthesis of New Derivatives with Enhanced Bioactivity

The core structure of 4-bromo-3-ethoxyaniline (B7809870) hydrochloride presents a valuable scaffold for the synthesis of novel bioactive molecules. The presence of the aniline (B41778) amine group allows for a variety of chemical modifications, including acylation, alkylation, and diazotization, to produce a diverse library of derivatives. wikipedia.org Research on other substituted anilines has demonstrated that such modifications can lead to compounds with a wide range of biological activities. nih.govnih.gov

Future research could focus on synthesizing derivatives of 4-bromo-3-ethoxyaniline hydrochloride for various therapeutic targets. For instance, the synthesis of novel benzanilides by coupling the aniline with substituted benzoyl chlorides could yield potent potassium channel activators, a class of drugs with applications in cardiovascular diseases. nih.gov Similarly, incorporating this aniline derivative into quinoline (B57606) or quinoxaline (B1680401) structures could lead to new antimicrobial or anticancer agents. nih.govnih.gov The synthesis of bromoaniline derivatives has shown promise in developing agents with activity against skin cancer. sciencescholar.us

Strategies for synthesizing these derivatives could involve palladium-catalyzed amination reactions, which have proven effective for coupling aniline derivatives with various functional groups. benicewiczgroup.com The development of one-pot synthesis protocols, such as those used for other substituted quinolines, could offer an efficient route to novel bioactive compounds derived from this compound. nih.gov

Table 1: Potential Bioactive Derivatives of this compound and Their Therapeutic Targets

| Derivative Class | Potential Therapeutic Target | Rationale from Analogous Compounds |

|---|---|---|

| Benzanilides | Potassium Channels | Synthesis of substituted benzanilides has yielded potent vasodilators. nih.gov |

| Quinolines | Inflammation, Cancer | 4-Anilinofuro researchgate.netresearchgate.netquinoline derivatives have shown anti-inflammatory activity. nih.gov |

| Quinoxalines | Cancer, Microbial Infections | Quinoxaline derivatives have demonstrated significant antitumor and antimicrobial properties. nih.gov |

Investigation of Advanced Materials Applications

The field of materials science offers another promising frontier for the application of this compound. Aniline and its derivatives are fundamental components in the synthesis of conducting polymers, such as polyaniline. wikipedia.org These polymers are of significant interest for their applications in electronics, including sensors, displays, and energy storage devices.

Future research could explore the incorporation of this compound into novel copolymers. The bromo and ethoxy substituents on the aniline ring could modulate the electronic properties of the resulting polymer, potentially leading to materials with enhanced conductivity, stability, or processability. acs.org For example, aniline-functionalized diketopyrrolopyrrole (DPP)-based polymers have been investigated as active layers in organic field-effect transistor (OFET) sensors for detecting volatile organic compounds (VOCs). rsc.org The specific substituents on the aniline moiety were found to influence the sensor's performance.

Furthermore, the halogen atom in this compound could be exploited for the development of materials with specific optical or electronic properties. Perhalogenated anilines have been studied for their ability to form cocrystals with interesting supramolecular architectures, driven by hydrogen and halogen bonds. nih.gov This suggests that this compound could be a valuable building block for crystal engineering and the design of functional organic materials.

Mechanistic Insights into Complex Biological Interactions

Understanding the mechanisms by which derivatives of this compound exert their biological effects is crucial for their rational design and development as therapeutic agents. While specific mechanistic studies on this compound are not yet available, research on related substituted anilines provides a framework for future investigations.

The biological activity of aniline derivatives is often linked to their ability to interact with specific cellular targets, such as enzymes or receptors. For example, the vasodilatory effects of certain benzanilides are attributed to their ability to open BK channels. nih.gov Future studies on derivatives of this compound could employ similar in vitro assays to identify their molecular targets and elucidate their mechanism of action.

The toxicity of substituted anilines has been correlated with their electronic properties and their capacity for hydrogen bonding. researchgate.net Mechanistic studies could investigate how the bromo and ethoxy groups of this compound influence its interaction with biological membranes and its potential for inducing oxidative stress, as has been observed with other aniline derivatives. rsc.org Computational approaches, such as molecular docking, can be used to predict the binding of these derivatives to target proteins and to gain insights into the structural basis of their activity. neliti.com

Development of Predictive Computational Models for Structure-Property Relationships

Predictive computational models, such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are powerful tools in drug discovery and materials science. These models establish mathematical relationships between the chemical structure of a compound and its biological activity or physical properties.

For aniline derivatives, QSAR models have been successfully developed to predict properties like lipophilicity and toxicity. researchgate.netnih.govnih.gov These models typically use a range of molecular descriptors, including electronic, steric, and hydrophobic parameters, to correlate with the observed property.

Future research could focus on developing QSAR and QSPR models specifically for derivatives of this compound. By synthesizing a library of derivatives and measuring their biological activities or material properties, a dataset could be generated to build and validate these models. Such models would be invaluable for:

Predicting the bioactivity of novel derivatives: This would allow for the prioritization of synthetic targets and reduce the need for extensive experimental screening.

Optimizing the properties of advanced materials: QSPR models could guide the design of polymers with desired electronic and physical characteristics.

Assessing potential toxicity: Early prediction of adverse effects is a critical component of drug development.

The development of these computational tools would significantly accelerate the translation of research on this compound from the laboratory to practical applications.

Process Intensification and Scale-Up Strategies for Industrial Relevance

For this compound and its derivatives to have a significant industrial impact, efficient and scalable synthetic methods are essential. Process intensification aims to develop manufacturing processes that are more sustainable, cost-effective, and safer.

Traditional methods for aniline synthesis often involve harsh reaction conditions and the use of hazardous reagents. researchgate.net Recent research has focused on developing greener and more efficient catalytic systems for aniline synthesis. For example, palladium-catalyzed dehydrogenation methods and the use of ruthenium-based catalysts for the direct amination of alcohols represent promising alternatives. bohrium.comchemicalprocessing.com

Future research in this area should focus on developing and optimizing a scalable synthesis for this compound. This could involve:

Catalyst development: Investigating novel heterogeneous catalysts that can be easily recovered and reused.

Flow chemistry: Implementing continuous flow reactors can offer better control over reaction parameters, improve safety, and facilitate scale-up.

Alternative starting materials: Exploring synthetic routes from more abundant and less hazardous starting materials.

By focusing on process intensification from an early stage, the path from laboratory-scale discovery to industrial production can be significantly shortened, ensuring the potential of this compound and its derivatives can be fully realized.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,4,6-tribromoaniline |

| Acetyl chloride |

| Sulfanilic acid |

| Aniline |

| Polyaniline |

| Diketopyrrolopyrrole |

| 4-nitroaniline |

| 3-chloroaniline |

| 4-(methylsulfonyl)aniline |

| 2-ethylaniline |

| Benzoyl chloride |

| Quinoxaline |

Q & A

Q. Methodological Answer :

- PPE : Wear impervious gloves (e.g., nitrile), sealed goggles, and lab coats to prevent skin/eye contact. Use a respirator if airborne particles are generated .

- First Aid :

- Storage : Store in a locked, dry cabinet under inert atmosphere (N₂/Ar) to prevent degradation .

Intermediate: How can researchers confirm the structural integrity of this compound?

Methodological Answer :

Combine ¹H-NMR and high-resolution mass spectrometry (HRMS) for definitive characterization:

- ¹H-NMR (400 MHz, CDCl₃) : Key peaks include δ 7.49 (d, J = 8.5 Hz, aromatic H), 6.63 (d, J = 8.5 Hz, aromatic H), and 4.09 (q, OCH₂CH₃) .

- HRMS : Expected [M+H]⁺ = 386.0598; observed deviation should be <2 ppm .

- Purity Analysis : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to verify >99% purity.

Advanced: How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer :

The bromine at the 4-position activates the aromatic ring for Suzuki-Miyaura or Buchwald-Hartwig couplings. For example:

- Suzuki Coupling : React with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C) to generate biaryl derivatives.

- Mechanistic Insight : The electron-withdrawing ethoxy group at the 3-position directs electrophilic substitution to the para position, while bromine serves as a leaving group .

Optimization Tip : Use microwave-assisted synthesis (120°C, 20 min) to reduce reaction time and improve yields by 15–20% compared to traditional heating.

Advanced: What strategies mitigate side reactions during functionalization of this compound?

Q. Methodological Answer :

- Protection of Amine : Convert the hydrochloride to a free base using NaHCO₃, then protect with Boc or Fmoc groups to prevent unwanted nucleophilic side reactions .

- Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates and reduce hydrolysis.

- Catalyst Screening : Test Pd-XPhos or SPhos ligands to minimize dehalogenation side products in cross-couplings .

Data Contradiction Note : While reports successful coupling with Pd(OAc)₂, newer ligands (e.g., RuPhos) may offer better selectivity for sterically hindered substrates.

Advanced: How can computational modeling predict the compound’s behavior in drug discovery workflows?

Q. Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict reactivity sites (e.g., electrophilic aromatic substitution).

- Docking Studies : Use AutoDock Vina to simulate binding to biological targets (e.g., kinase enzymes), leveraging the ethoxy group’s hydrogen-bonding potential .

- ADMET Prediction : Tools like SwissADME estimate logP (~2.5) and solubility (~2.1 mg/mL), guiding formulation studies.

Intermediate: What analytical challenges arise in quantifying trace impurities in this compound?

Q. Methodological Answer :

- LC-MS/MS : Detect sub-0.1% impurities (e.g., dehalogenated byproducts) using a Q-TOF mass spectrometer in positive ion mode.

- Validation Parameters : Ensure linearity (R² >0.999), LOQ (0.01%), and recovery (95–105%) per ICH Q2 guidelines.

- Common Impurities :